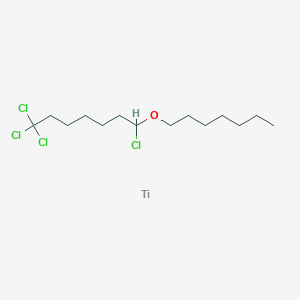
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of multiple chlorine atoms and a heptoxy group attached to a heptane backbone, along with titanium. Its structure and reactivity make it a valuable subject of study in organic and inorganic chemistry.
Preparation Methods
The synthesis of 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium typically involves multiple steps, starting with the chlorination of heptane to introduce the chlorine atomsThe final step involves the incorporation of titanium, which can be achieved through various methods such as coordination with titanium tetrachloride under controlled conditions .
Industrial production methods for this compound often involve large-scale chlorination and substitution reactions, utilizing catalysts to enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and stability of the compound .
Chemical Reactions Analysis
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions vary based on the specific conditions and reagents used, but they often include derivatives with modified functional groups and altered reactivity.
Scientific Research Applications
1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism by which 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium exerts its effects involves its interaction with various molecular targets. The chlorine atoms and heptoxy group play a crucial role in its reactivity, allowing it to form stable complexes with other molecules. The titanium component can act as a catalyst, facilitating various chemical reactions by providing a reactive surface or intermediate species .
Comparison with Similar Compounds
When compared to similar compounds, such as 1,1,2,2-Tetrachloroethane and 1,1,1,2-Tetrachloroethane, 1,1,1,7-Tetrachloro-7-heptoxyheptane;titanium stands out due to its unique combination of chlorine atoms, heptoxy group, and titanium. This combination imparts distinct chemical properties and reactivity, making it more versatile in various applications .
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,1,2-Tetrachloroethane
- Tetrachloroethylene
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
63510-15-6 |
|---|---|
Molecular Formula |
C14H26Cl4OTi |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
1,1,1,7-tetrachloro-7-heptoxyheptane;titanium |
InChI |
InChI=1S/C14H26Cl4O.Ti/c1-2-3-4-5-9-12-19-13(15)10-7-6-8-11-14(16,17)18;/h13H,2-12H2,1H3; |
InChI Key |
RBTYULVMWGKIDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(CCCCCC(Cl)(Cl)Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


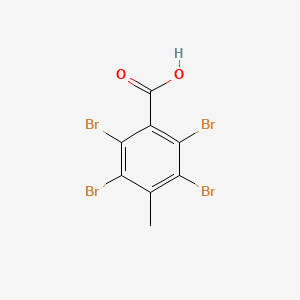


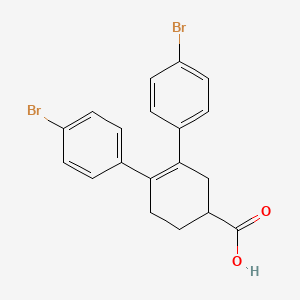
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)

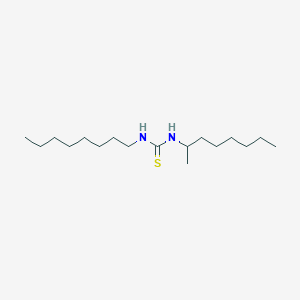
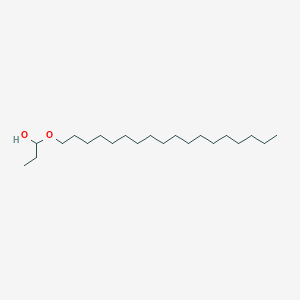
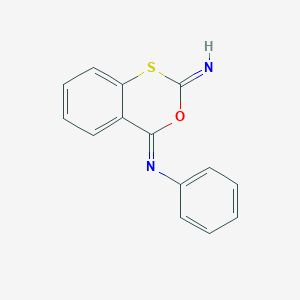
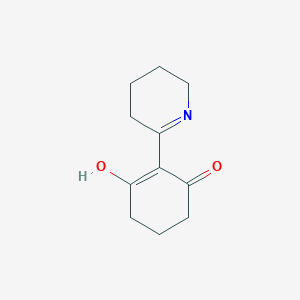
methanone](/img/structure/B14512909.png)
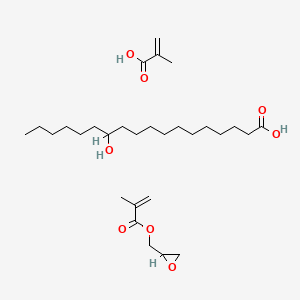
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

